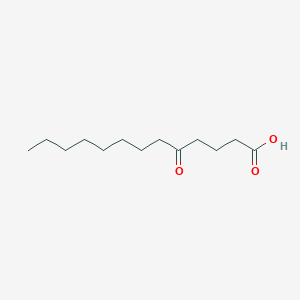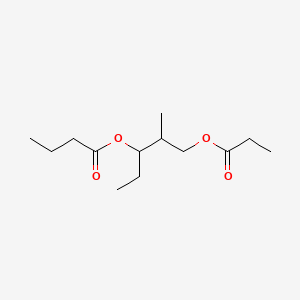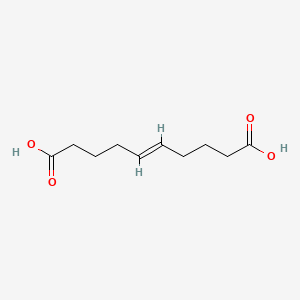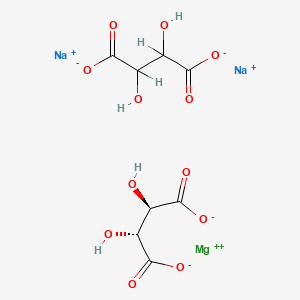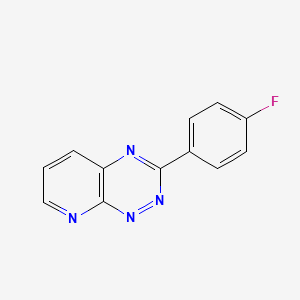
3-(4-Fluoro-phenyl)-pyrido(3,2-e)(1,2,4)triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Fluoro-phenyl)-pyrido(3,2-e)(1,2,4)triazine is a heterocyclic compound that features a pyrido-triazine core with a fluorophenyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluoro-phenyl)-pyrido(3,2-e)(1,2,4)triazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluoroaniline with pyridine-2,3-dicarbonitrile in the presence of a base such as sodium ethoxide. The reaction is carried out in a solvent like ethanol at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Fluoro-phenyl)-pyrido(3,2-e)(1,2,4)triazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding pyrido-triazine oxides.
Reduction: Formation of reduced pyrido-triazine derivatives.
Substitution: Formation of substituted pyrido-triazine derivatives with various functional groups replacing the fluorine atom.
Applications De Recherche Scientifique
3-(4-Fluoro-phenyl)-pyrido(3,2-e)(1,2,4)triazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 3-(4-Fluoro-phenyl)-pyrido(3,2-e)(1,2,4)triazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction is often mediated by the formation of hydrogen bonds, van der Waals forces, and other non-covalent interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Triazole: Known for its broad biological activities, including antimicrobial and anticancer properties.
Pyrido[2,3-d]pyrimidine: Another heterocyclic compound with applications in medicinal chemistry.
Fluorophenyl derivatives: Compounds with similar fluorophenyl groups that exhibit unique chemical and biological properties.
Uniqueness
3-(4-Fluoro-phenyl)-pyrido(3,2-e)(1,2,4)triazine is unique due to its specific combination of a pyrido-triazine core and a fluorophenyl substituent. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
121845-91-8 |
|---|---|
Formule moléculaire |
C12H7FN4 |
Poids moléculaire |
226.21 g/mol |
Nom IUPAC |
3-(4-fluorophenyl)pyrido[3,2-e][1,2,4]triazine |
InChI |
InChI=1S/C12H7FN4/c13-9-5-3-8(4-6-9)11-15-10-2-1-7-14-12(10)17-16-11/h1-7H |
Clé InChI |
DAYMHSYYQPOVJS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(N=C1)N=NC(=N2)C3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(2-Hydroxyethoxy)ethoxy]ethyl decanoate](/img/structure/B12659530.png)
![2-[(4-Aminophenyl)methyl]-6-ethylaniline](/img/structure/B12659533.png)





